molecular formula C12H16ClNO2S2 B2906971 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide CAS No. 2034355-50-3

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide

Cat. No.: B2906971
CAS No.: 2034355-50-3
M. Wt: 305.84
InChI Key: ASPNOPWFSYJOTI-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group, a chlorine atom, and a tetrahydropyran-4-ylthioethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This can be achieved by reacting the thiophene derivative with an amine in the presence of a coupling agent such as carbodiimide.

    Attachment of the tetrahydropyran-4-ylthioethyl group: This step involves the reaction of the thiophene derivative with a tetrahydropyran-4-ylthioethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydropyran-4-ylthioethyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways involving thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydropyran-4-ylthioethyl group could play a role in enhancing the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but may have different substituents.

    Chlorinated thiophenes: Compounds with chlorine atoms on the thiophene ring.

    Tetrahydropyran derivatives: Compounds featuring the tetrahydropyran ring.

Uniqueness

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the tetrahydropyran-4-ylthioethyl group, in particular, sets it apart from other thiophene derivatives, potentially enhancing its solubility, stability, or biological activity.

Properties

IUPAC Name

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S2/c13-11-2-1-10(18-11)12(15)14-5-8-17-9-3-6-16-7-4-9/h1-2,9H,3-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPNOPWFSYJOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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